![molecular formula C12H11NO2S B1276685 2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 26176-22-7](/img/structure/B1276685.png)
2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
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Overview
Description
The compound “2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid” is a thiophenecarboxylic acid . It has been identified as a novel inhibitor of GATA3 DNA-binding activity, known as pyrrothiogatain . This compound inhibits the DNA-binding activity of GATA3 and other members of the GATA family .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring and a pyrrole ring . The thiophene is a five-membered ring made up of one sulfur atom . The pyrrole is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.22 g/mol . Its IUPAC name is 2-(1H-pyrrol-1-yl)-1H-1lambda3-thiophene-3-carboxylic acid . The InChI code is 1S/C9H8NO2S/c11-9(12)7-3-6-13-8(7)10-4-1-2-5-10/h1-6,13H,(H,11,12) .Scientific Research Applications
Pharmaceutical Research
This compound exhibits a structure that is potentially beneficial in drug design and development. Its core structure, resembling that of pyrrole-based compounds, has been associated with antitubercular activity . The presence of the cyclopenta[b]thiophene moiety could also imply a role in modulating pharmacokinetic properties, such as increasing lipophilicity for better cell membrane permeability.
Biological Studies
Compounds containing the pyrrol moiety have been shown to inhibit the DNA-binding activity of certain proteins . This suggests that derivatives of this compound could be studied for their potential to modulate gene expression in various biological pathways.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied for their potential as biologically active compounds . They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse pharmacological properties .
properties
IUPAC Name |
2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)10-8-4-3-5-9(8)16-11(10)13-6-1-2-7-13/h1-2,6-7H,3-5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUGGWFQZJEYCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146315 |
Source
|
Record name | 5,6-Dihydro-2-(1H-pyrrol-1-yl)-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
CAS RN |
26176-22-7 |
Source
|
Record name | 5,6-Dihydro-2-(1H-pyrrol-1-yl)-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26176-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydro-2-(1H-pyrrol-1-yl)-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501146315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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